molecular formula C22H21ClN4O2 B6535459 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine CAS No. 1049253-68-0

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine

Cat. No.: B6535459
CAS No.: 1049253-68-0
M. Wt: 408.9 g/mol
InChI Key: ZWPOQAKBXDXPKE-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 3-chlorobenzoyl group at position 4 and a 4-methoxyphenyl group at position 6 of the pyridazine core. The pyridazine scaffold is a key structural motif due to its ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets .

Synthetic routes for analogous compounds (e.g., 3-chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine) involve nucleophilic substitution reactions between 3,6-dichloropyridazine and substituted piperazines, followed by functionalization via hydrolysis or coupling reactions .

Properties

IUPAC Name

(3-chlorophenyl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c1-29-19-7-5-16(6-8-19)20-9-10-21(25-24-20)26-11-13-27(14-12-26)22(28)17-3-2-4-18(23)15-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPOQAKBXDXPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Pyridazine-Piperazine Derivatives

Compound Name R3 Position R6 Position Notable Properties/Activities Reference
This compound 4-(3-Chlorobenzoyl)piperazin-1-yl 4-Methoxyphenyl Hypothesized CNS activity, enhanced stability N/A (Target)
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine 4-(2-Fluorophenyl)piperazin-1-yl Cl Antiplatelet aggregation, antibacterial
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one 4-(4-Chlorophenyl)piperazin-1-yl OH (pyridazinone) Acetylcholinesterase inhibition
3-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine OCH3 4-(3-Methylphenyl)piperazin-1-yl Improved solubility, unknown bioactivity
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 4-[3-(4-Chlorophenoxy)propyl]piperazin-1-yl Cl Antiviral, antibacterial

Key Observations:

Substituent Effects on Bioactivity: The 3-chlorobenzoyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to simpler halogenated aryl groups (e.g., 2-fluorophenyl in ).

Synthetic Flexibility: Piperazine derivatization is commonly achieved via nucleophilic substitution (e.g., 3,6-dichloropyridazine + substituted piperazines in ethanol ). Advanced functionalization (e.g., hydrazide condensations, Suzuki couplings) enables diverse modifications, as seen in compounds like MW069a (3-phenyl-4-(pyridin-4-yl)-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine) .

Biological Activity Trends: Pyridazinones (e.g., 6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one) exhibit acetylcholinesterase inhibitory activity (IC50 values in the micromolar range) , whereas halogenated derivatives (e.g., 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) show antiviral and antibacterial effects . The absence of a pyridazinone ring in the target compound may reduce polarity, favoring CNS-targeted applications over peripheral enzyme inhibition.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The 3-chlorobenzoyl group may resist oxidative metabolism better than unsubstituted benzoyl or fluorophenyl groups .

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